1-Prop-2-enylbicyclo[1.1.1]pentane
CAS No.:
Cat. No.: VC13789046
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12 |
|---|---|
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | 1-prop-2-enylbicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C8H12/c1-2-3-8-4-7(5-8)6-8/h2,7H,1,3-6H2 |
| Standard InChI Key | SUGUPYUTGWBOIQ-UHFFFAOYSA-N |
| SMILES | C=CCC12CC(C1)C2 |
| Canonical SMILES | C=CCC12CC(C1)C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Prop-2-enylbicyclo[1.1.1]pentane (C₈H₁₂) consists of a bicyclo[1.1.1]pentane framework—a highly strained bridge structure with three fused rings—substituted at one bridgehead position with a prop-2-enyl group (allyl group). The BCP core imposes a rigid, symmetrical geometry, while the allyl moiety introduces unsaturation, enhancing reactivity for further functionalization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| Hybridization | sp³ (BCP core), sp² (allyl) |
| Topological Polar Surface Area | 0 Ų (non-polar) |
Synthesis and Manufacturing
Precursors and Reaction Pathways
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Radical Photoaddition | 65–75 | UV light, RT, 12 h | High functional group tolerance |
| Continuous Flow | 80–85 | Flow reactor, −20°C | Scalable, reduced byproducts |
Stabilization Techniques
To address the thermal instability of [1.1.1]propellane, encapsulation strategies using α-cyclodextrin (α-CD) have been developed. The α-CD forms host-guest complexes with BCP derivatives, enabling long-term storage and on-demand release in diverse solvents .
Chemical Reactivity and Functionalization
Radical Processes
The allyl group facilitates radical-based transformations, making the compound a versatile intermediate:
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Cycloadditions: Participates in [2+2] and Diels-Alder reactions due to electron-rich double bonds.
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups at the allyl position .
Functional Group Interconversion
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Oxidation: The allyl group is oxidized to epoxy or carbonyl derivatives using m-CPBA or ozonolysis .
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Hydrofunctionalization: Hydroboration or hydroamination adds boronate or amine groups, enabling peptide coupling .
Applications in Drug Discovery
Bioisosteric Replacement
BCP derivatives are widely used as non-classical bioisosteres for phenyl rings and alkynes, addressing limitations like poor solubility and metabolic instability :
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Case Study: Replacement of a para-substituted benzene in a kinase inhibitor with 1-prop-2-enylbicyclo[1.1.1]pentane improved aqueous solubility by 3-fold and reduced CYP450 inhibition .
Table 3: Pharmacokinetic Comparison
| Parameter | Phenyl Analog | BCP Analog |
|---|---|---|
| Solubility (mg/mL) | 0.12 | 0.38 |
| Metabolic Half-life (h) | 1.5 | 4.2 |
| LogP | 3.8 | 2.1 |
Materials Science Applications
The compound’s rigidity and low polarizability make it suitable for:
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Polymer Cross-Linking: Enhances thermal stability in epoxy resins.
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Liquid Crystals: Modifies mesophase behavior in display technologies .
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: 0.2 mg/mL in water; miscible with THF and DCM.
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Emerging methods leverage chiral catalysts to enantioselectively functionalize the BCP core, enabling access to stereochemically complex drug candidates .
Sustainable Manufacturing
Flow chemistry and photoredox catalysis reduce reliance on hazardous reagents, aligning with green chemistry principles .
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